molecular formula C13H19NO3 B1638309 2-Amino-3-(3-isobutoxyphenyl)propanoic acid

2-Amino-3-(3-isobutoxyphenyl)propanoic acid

Cat. No.: B1638309
M. Wt: 237.29 g/mol
InChI Key: DVASZKVUKITINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(3-isobutoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with a 2-methylpropoxy group and an amino group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-isobutoxyphenyl)propanoic acid typically involves multi-step organic synthesis techniques. One common method starts with the preparation of the phenyl ring substituted with a 2-methylpropoxy group. This can be achieved through an etherification reaction where 3-bromophenol reacts with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the propanoic acid moiety. Finally, the amino group is introduced through a reductive amination reaction using ammonia or an amine source .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-isobutoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

2-Amino-3-(3-isobutoxyphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-isobutoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring and its substituents can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(3-isobutoxyphenyl)propanoic acid is unique due to the presence of the 2-methylpropoxy group on the phenyl ring. This substitution can influence the compound’s chemical reactivity and interactions with biological targets, potentially leading to distinct biological activities and applications .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-amino-3-[3-(2-methylpropoxy)phenyl]propanoic acid

InChI

InChI=1S/C13H19NO3/c1-9(2)8-17-11-5-3-4-10(6-11)7-12(14)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)

InChI Key

DVASZKVUKITINA-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)CC(C(=O)O)N

Canonical SMILES

CC(C)COC1=CC=CC(=C1)CC(C(=O)O)N

Origin of Product

United States

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